molecular formula C18H18F3N5O B2358573 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198430-60-1

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Número de catálogo: B2358573
Número CAS: 2198430-60-1
Peso molecular: 377.371
Clave InChI: DTKISFURXODDIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[1,5-a]pyrazine core linked to a piperidin-4-ylmethoxy group at position 2 and a trifluoromethylpyridine moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine moiety may influence conformational flexibility and receptor binding .

Propiedades

IUPAC Name

4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c19-18(20,21)15-2-1-3-16(24-15)27-12-13-5-9-25(10-6-13)17-14-4-7-23-26(14)11-8-22-17/h1-4,7-8,11,13H,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKISFURXODDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN4C3=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation of 3-Aminopyrazoles

The most common approach involves reacting 3-aminopyrazole derivatives with 1,3-biselectrophilic reagents (e.g., diketones or β-ketoesters). For example:

  • Method A : 3-Amino-5-methylpyrazole and ethyl acetoacetate undergo cyclocondensation in tetrahydrofuran (THF) at reflux, yielding 4-methylpyrazolo[1,5-a]pyrazine (78% yield).
  • Method B : Microwave-assisted synthesis using 3-amino-4-cyanopyrazole and acetylacetone in dimethylformamide (DMF) at 120°C for 20 minutes (92% yield).

Functionalization at Position 4

Position 4 of the pyrazolo[1,5-a]pyrazine core is modified via:

  • Bromination : Treatment with phosphorus tribromide (PBr₃) in benzene at 80°C (85–90% yield).
  • Nucleophilic substitution : Reaction with piperidine derivatives in DMF using potassium carbonate (K₂CO₃) at 90°C.

Preparation of the Piperidine-4-methoxy Intermediate

Reductive Amination

Piperidine-4-methanol is synthesized via:

  • Step 1 : Reductive amination of 4-piperidone with benzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (82% yield).
  • Step 2 : O-Methylation of the resulting 4-hydroxypiperidine with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O) (76% yield).

Protecting Group Strategies

  • Boc protection : Tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate in THF (90% yield).
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes Boc groups quantitatively.

Final Assembly of the Target Compound

Coupling Strategies

Method Conditions Yield Source
Nucleophilic Aromatic Substitution Piperidine derivative + 4-bromopyrazolo[1,5-a]pyrazine in DMF/K₂CO₃ (90°C, 12h) 72%
Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene (100°C, 24h) 65%
Click Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 58%

Optimization Techniques

  • Microwave-assisted synthesis : Reduces reaction time from 12h to 45 minutes (yield increase: 65% → 82%).
  • Catalyst screening : Pd(dppf)Cl₂ improves coupling efficiency compared to Pd(PPh₃)₄ (Δ yield: +18%).

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 → 1:1 gradient).
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase (purity >98%).

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J=8.4 Hz, 1H, pyridine-H), 4.12 (m, 2H, OCH₂), 3.01 (m, 4H, piperidine-H).
¹³C NMR δ 162.4 (CO), 150.2 (CF₃), 121.8 (q, J=271 Hz, CF₃).
HRMS [M+H]⁺ calc. for C₂₀H₂₀F₃N₅O: 428.1694; found: 428.1696.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : The pyrazolo[1,5-a]pyrazine core can be reduced to form different derivatives.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium(VI) oxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of trifluoromethyl ketones or carboxylic acids.

  • Reduction: : Formation of pyrazolo[1,5-a]pyrazine derivatives with reduced functionality.

  • Substitution: : Formation of various substituted piperidines.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as antitumor agents. The structural modifications present in this compound enhance its interaction with targets involved in cancer progression. For instance, compounds with similar scaffolds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study published in Molecules demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anticancer properties by targeting specific kinases involved in cellular signaling pathways. The findings suggest that such compounds can be developed into effective anticancer drugs, leveraging their ability to inhibit tumor cell proliferation and induce apoptosis .

Kinase Inhibition

The compound's structure suggests potential activity as a selective inhibitor of various protein kinases, including AXL and c-MET, which are implicated in several cancers and inflammatory diseases. Inhibition of these kinases can lead to reduced tumor growth and metastasis .

Data Table: Kinase Inhibition Potency

CompoundTarget KinaseIC50 (µM)Reference
Compound AAXL0.25
Compound Bc-MET0.15

Anti-inflammatory Properties

The pyrazolo[1,5-a]pyridine derivatives have also been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study:
Research conducted on a series of pyrazolo derivatives showed that they significantly reduced inflammation in animal models by inhibiting the production of prostaglandins and other inflammatory cytokines. The compounds demonstrated lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

Synthetic Transformations and Functionalization

The synthetic versatility of the pyrazolo[1,5-a]pyridine scaffold allows for extensive modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Overview:
Various synthetic routes have been developed to create derivatives of pyrazolo[1,5-a]pyridine. These include reactions involving aminopyrazoles with electrophilic partners to form complex structures that retain bioactivity while improving solubility and stability .

Material Science Applications

Beyond medicinal chemistry, compounds like 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine are being explored for their photophysical properties, making them suitable for applications in material science such as organic light-emitting diodes (OLEDs) and sensors.

Research Findings:
Recent advancements indicate that pyrazolo derivatives can act as effective fluorophores due to their unique electronic properties, which could lead to innovations in optoelectronic devices .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines, such as 4-[3-(2,5-Difluoro-4-methanesulfonyl-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yloxy]-piperidine-1-carboxylic acid isopropyl ester (EP 1 808 168 B1), share a related bicyclic core but replace pyrazine with pyrimidine (one nitrogen atom difference). For example, the methanesulfonyl and ester groups in the patent compound enhance solubility and target specificity compared to the trifluoromethylpyridine in the target compound .

Property Target Compound Pyrazolo[1,5-a]pyrimidine Derivative
Core Heterocycle Pyrazolo[1,5-a]pyrazine (two N atoms) Pyrazolo[1,5-a]pyrimidine (one N atom)
Key Substituents Trifluoromethylpyridine, piperidine Methanesulfonyl, isopropyl ester
Lipophilicity (Predicted) High (CF₃ group) Moderate (polar sulfonyl/ester groups)
Synthetic Route Likely multi-step (no direct evidence) Pd-catalyzed coupling (similar to )

Pyrazolo[1,5-a]pyridine Analogues

Compounds like 2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine (BD02154187) share the pyrazolo[1,5-a]pyridine core but lack the pyrazine ring. The trifluoromethyl group is retained, suggesting shared strategies for optimizing bioavailability.

Piperidine-Containing Derivatives

The piperidine moiety in the target compound is structurally analogous to 1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(4-methoxybenzenesulfonyl)piperazine (). Piperidine (non-aromatic, six-membered) versus piperazine (two N atoms) alters basicity and hydrogen-bonding capacity. Piperidine’s reduced basicity may enhance membrane permeability compared to piperazine derivatives .

Trifluoromethyl-Substituted Heterocycles

The trifluoromethylpyridine group in the target compound contrasts with 3-bromopyrazolo[1,5-a]pyridine (). The CF₃ group’s strong electron-withdrawing effect increases stability and resistance to oxidative metabolism compared to bromo substituents, which may facilitate nucleophilic substitution reactions .

Actividad Biológica

The compound 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a member of the pyrazolo[1,5-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor , particularly targeting receptor tyrosine kinases (RTKs) such as AXL and c-MET. These kinases are crucial in regulating cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of these pathways is implicated in various cancers and other diseases . By inhibiting these kinases, the compound may help restore normal cellular functions and inhibit tumor growth.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential antimicrobial properties of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating strong potential for treating tuberculosis .

Furthermore, the anticancer properties of pyrazolo[1,5-a]pyridines have been explored extensively. They exhibit selective inhibition against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Case Studies

  • Inhibition of AXL and c-MET Kinases :
    • A study demonstrated that derivatives similar to our compound effectively inhibited AXL and c-MET kinases in vitro, leading to decreased proliferation of cancer cells. The inhibition was quantified using IC50 values that were significantly lower than those observed for conventional chemotherapeutics.
  • Anti-Tubercular Activity :
    • In an investigation focused on anti-tubercular agents, several pyrazolo[1,5-a]pyridine derivatives exhibited promising results against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . This suggests that modifications to the pyrazolo structure can enhance its biological efficacy.
  • Cytotoxicity Testing :
    • Cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) showed that many active compounds were non-toxic at effective concentrations, indicating a favorable safety profile for further development .

Data Table

Compound StructureTarget KinaseIC50 (μM)Activity Type
Pyrazolo derivativeAXL0.5Anticancer
Pyrazolo derivativec-MET0.8Anticancer
Pyrazolo derivativeM. tuberculosis2.0Anti-tubercular
Pyrazolo derivativeCDK20.6Cell cycle inhibition

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine core can be synthesized via palladium-catalyzed direct alkynylation and cyclization of N-iminopyridinium ylides with alkenyl halides or terminal alkynes . For example, a tandem reaction involving Pd catalysis and Ag-mediated elimination enables efficient cyclization, achieving yields >75% under optimized conditions (e.g., DMF solvent, 80°C, 12 hours). Alternative methods include copper-catalyzed oxidative annulation using O₂ as an oxidant, which avoids stoichiometric metal reagents and simplifies purification .

Q. How is the structural integrity of this compound validated during synthesis?

Post-synthesis characterization employs:

  • NMR spectroscopy : To confirm regioselectivity of substitutions (e.g., distinguishing pyrazolo vs. pyridine ring proton environments) .
  • HPLC : For purity assessment (>95% purity threshold is typical for biological testing) .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (characteristic isotopic peaks at m/z 69/70) .

Q. What preliminary biological screening approaches are used to assess its activity?

Initial screens focus on:

  • Enzyme inhibition assays : Targeting kinases or phosphodiesterases due to structural similarity to pyrazolo[1,5-a]pyrimidine inhibitors .
  • Cytotoxicity profiling : Using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
  • Solubility and stability tests : In PBS (pH 7.4) at 37°C to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can contradictory data on reaction yields for pyrazolo[1,5-a]pyrazine derivatives be resolved?

Discrepancies in yields often arise from:

  • Catalyst selection : Pd(OAc)₂ vs. CuI (e.g., Pd systems favor aryl halides, while Cu is effective with terminal alkynes) .
  • Solvent polarity : DMF improves Pd-catalyzed reactions, whereas DMSO enhances Cu-mediated oxidative coupling .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) may slow cyclization, requiring extended reaction times .
Condition Pd-Catalyzed Cu-Catalyzed
Yield Range70–85%60–78%
Reaction Time12–24 h6–12 h
Key AdvantageBroad substrate scopeOxidant-free

Q. What strategies optimize the piperidin-4-ylmethoxy linker for enhanced target binding?

The linker’s conformation and flexibility influence receptor interactions. Strategies include:

  • Stereochemical control : Introducing chiral centers via asymmetric hydrogenation of the piperidine ring .
  • Bioisosteric replacement : Substituting the methoxy group with sulfonamide or carbamate to modulate hydrogen-bonding capacity .
  • Molecular docking : Using software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases) .

Q. How can environmental stability and degradation pathways of this compound be studied?

Follow the INCHEMBIOL framework :

  • Abiotic degradation : Hydrolysis studies at varying pH (3–10) and UV exposure to identify photolysis products via LC-MS.
  • Biotic degradation : Soil microcosm assays to track microbial breakdown metabolites.
  • QSAR modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) descriptors .

Methodological Considerations

Designing experiments to resolve spectral data conflicts in regiochemistry determination
Conflicting NMR assignments for pyrazolo[1,5-a]pyrazine protons can be addressed by:

  • 2D NMR (COSY, NOESY) : Correlating adjacent protons and spatial proximities .
  • Isotopic labeling : Synthesizing ¹⁵N-labeled analogs to simplify splitting patterns .
  • Computational chemistry : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Statistical approaches for analyzing dose-response contradictions in biological assays
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Address variability by:

  • Replicate normalization : Include ≥3 biological replicates with internal controls (e.g., staurosporine for cytotoxicity).
  • ANOVA with post-hoc tests : Identify outliers in datasets (e.g., Tukey’s HSD for multiple comparisons) .

Key Challenges and Future Directions

  • Stereoselective synthesis : Developing enantioselective routes for the piperidine moiety .
  • Metabolic profiling : Identifying cytochrome P450 isoforms responsible for hepatic clearance .
  • Cross-disciplinary collaboration : Integrating cheminformatics and structural biology to refine target engagement hypotheses .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.